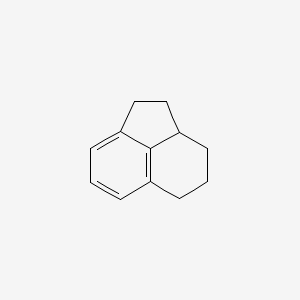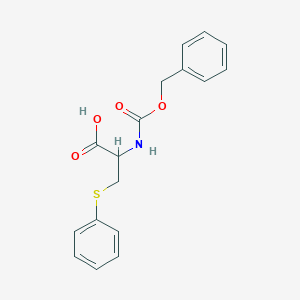![molecular formula C13H25NO4Si B8814516 [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate](/img/structure/B8814516.png)
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tert-butyl(dimethyl)silyl group, an oxoazetidinyl ring, and an acetate group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate typically involves multiple steps. One common route starts with the preparation of the oxoazetidinyl intermediate, which is then functionalized with the tert-butyl(dimethyl)silyl group. The final step involves the acetylation of the hydroxyl group to form the acetate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups, allowing for the creation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential drug candidates or biochemical probes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its use in developing new pharmaceuticals for various diseases.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azetidinyl derivatives and silyl-protected molecules. Examples are:
- [3-[1-[tert-butyldimethylsilyl]oxyethyl]-4-oxoazetidin-2-yl] propionate
- [3-[1-[tert-butyldimethylsilyl]oxyethyl]-4-oxoazetidin-2-yl] butyrate
Uniqueness
What sets [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate apart is its specific combination of functional groups, which imparts unique chemical properties. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, enhancing the compound’s stability and reactivity. Additionally, the oxoazetidinyl ring contributes to its biological activity, making it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C13H25NO4Si |
|---|---|
Poids moléculaire |
287.43 g/mol |
Nom IUPAC |
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16) |
Clé InChI |
GWHDKFODLYVMQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8814455.png)



![4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one](/img/structure/B8814479.png)


![6-Cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8814520.png)

![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)
![Methyl 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8814548.png)
